

# chemical structure and properties of guanethidine sulfate

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## Compound of Interest

Compound Name: Guanethidine

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## Guanethidine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **guanethidine** sulfate. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers and professionals in drug development.

## Chemical Structure and Identification

**Guanethidine** sulfate is an adrenergic neuron blocking agent. It is available in two common forms: **guanethidine** monosulfate and **guanethidine** sulfate (a 2:1 salt).

### Guanethidine Monosulfate

- Chemical Name: [2-(Azocan-1-yl)ethyl]guanidine; sulfuric acid[1]
- Molecular Formula:  $C_{10}H_{24}N_4O_4S$ [1]
- Molecular Weight: 296.39 g/mol [1][2]

**Guanethidine Sulfate (2:1)**

- Chemical Name: bis([2-(Azocan-1-yl)ethyl]guanidine); sulfuric acid[3]
- Molecular Formula: C<sub>20</sub>H<sub>46</sub>N<sub>8</sub>O<sub>4</sub>S[3]
- Molecular Weight: 494.7 g/mol [3]

A summary of key identifiers for both forms is presented in Table 1.

Table 1: Chemical Identifiers for **Guanethidine Sulfate** Forms

Identifier	Guanethidine Monosulfate	Guanethidine Sulfate (2:1)
IUPAC Name	[2-(Azocan-1-yl)ethyl]guanidine; sulfuric acid[1]	bis([2-(Azocan-1-yl)ethyl]guanidine); sulfuric acid[3]
CAS Number	645-43-2[1]	60-02-6[3]
PubChem CID	86471[4]	65328[3]
Synonyms	Ismelin, Guanethidine Sulfate (1:1)[1]	Guanethidine Hemisulfate, Ismelin sulfate (2:1)[3]

## Physicochemical Properties

The physicochemical properties of **guanethidine** sulfate are critical for its formulation and understanding its pharmacokinetic profile. **Guanethidine** monosulfate is a white to off-white crystalline powder.[5] It is known to be very soluble in water, sparingly soluble in alcohol, and practically insoluble in chloroform.[5] A summary of key physicochemical data is provided in Table 2.

Table 2: Physicochemical Properties of **Guanethidine Sulfate**

Property	Value (Guanethidine Monosulfate)	Value (Guanethidine Base/Sulfate)	Source(s)
Melting Point	276-281 °C (decomposes)	276-281 °C (decomposes, as sulfate)	[6][7]
Water Solubility	59 mg/mL	Very soluble	[5][6][8]
Solubility in PBS (pH 7.2)	10 mg/mL	10 mg/mL	[8]
Solubility in Ethanol	Sparingly soluble	Insoluble	[5][8]
Solubility in DMSO	Insoluble	Insoluble	[9]
pKa (Strongest Basic)	11.77	12.23	[7][10]
LogP	0.5 - 0.8	0.78	[7][10]

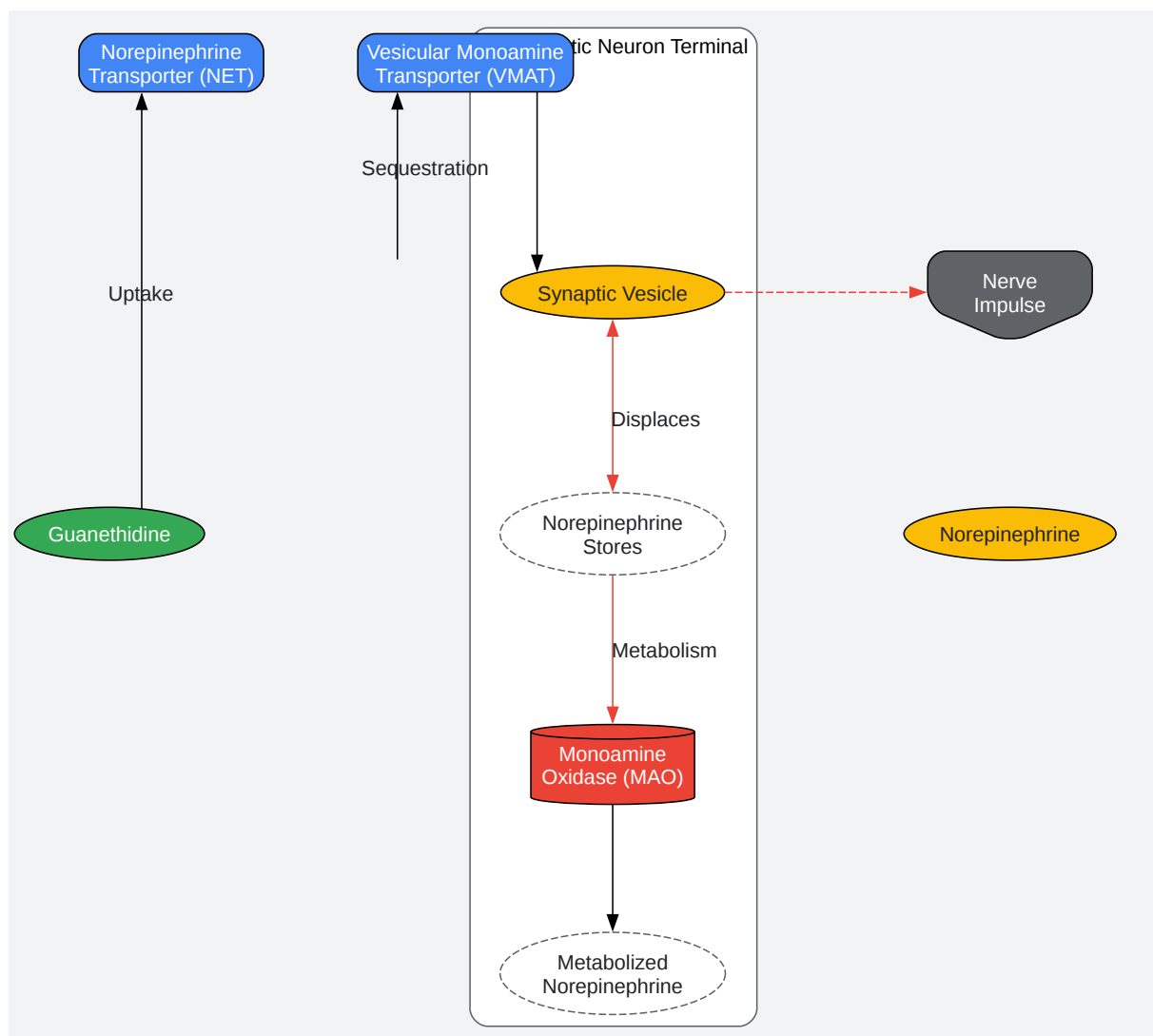
## Mechanism of Action and Signaling Pathway

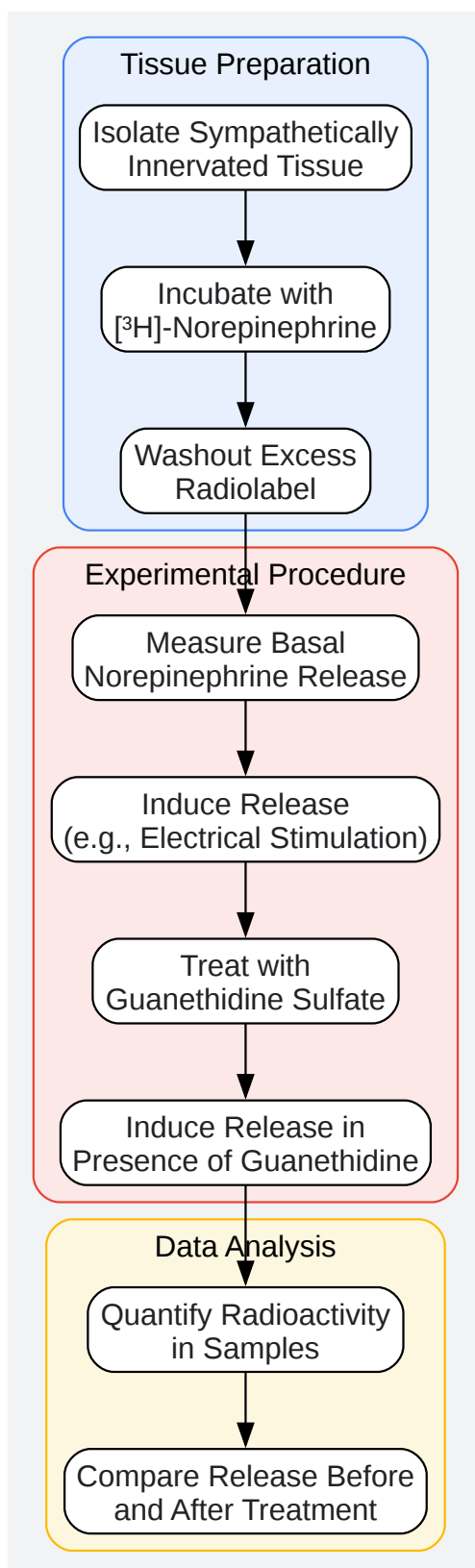
**Guanethidine** is a potent antihypertensive agent that functions by inhibiting the release of norepinephrine from post-ganglionic sympathetic nerve endings.[8] This action leads to a reduction in sympathetic tone and a subsequent lowering of blood pressure. The mechanism can be broken down into the following key steps:

- **Uptake into the Neuron:** **Guanethidine** is a polar molecule that is actively transported into the presynaptic sympathetic neuron via the norepinephrine transporter (NET).[8] It competes with norepinephrine for this transporter.
- **Vesicular Accumulation:** Once inside the neuron, **guanethidine** is concentrated within synaptic vesicles, utilizing the vesicular monoamine transporter (VMAT).
- **Norepinephrine Depletion:** **Guanethidine** displaces norepinephrine from these storage vesicles, leading to a gradual depletion of the neurotransmitter stores.[8] The displaced norepinephrine is metabolized by monoamine oxidase (MAO).

- Inhibition of Release: **Guanethidine** also inhibits the release of norepinephrine in response to a nerve impulse, effectively causing a chemical sympathectomy in the peripheral nervous system.<sup>[8]</sup>

Due to its high polarity, **guanethidine** does not readily cross the blood-brain barrier, and therefore its effects are primarily confined to the peripheral nervous system.<sup>[8]</sup>





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